Product packaging for 4-Fluoro-3-methylbenzaldehyde(Cat. No.:CAS No. 135427-08-6)

4-Fluoro-3-methylbenzaldehyde

Cat. No.: B1349321
CAS No.: 135427-08-6
M. Wt: 138.14 g/mol
InChI Key: NRFKZFFVTGGEQF-UHFFFAOYSA-N
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Description

Significance in Contemporary Organic Synthesis

The presence of both a fluorine atom and a methyl group on the benzaldehyde (B42025) structure provides 4-Fluoro-3-methylbenzaldehyde with a unique reactivity profile. chemimpex.com The fluorine atom, with its strong electron-withdrawing inductive effect and a weaker resonance electron-donating effect, influences the electron density of the aromatic ring. This, in turn, affects the reactivity of the aldehyde group, making the compound suitable for a variety of chemical transformations. chemimpex.comcymitquimica.com

The aldehyde functional group is highly reactive and participates in numerous organic reactions, including nucleophilic additions and condensation reactions. chemimpex.comcymitquimica.com The strategic placement of the fluorine and methyl groups can direct the outcomes of these reactions, allowing for the synthesis of specific isomers of more complex molecules. This level of control is crucial in modern organic synthesis, where the precise arrangement of atoms in a molecule can dramatically alter its properties and function.

Role as a Key Aromatic Aldehyde Building Block

This compound serves as a fundamental building block in the synthesis of a wide array of organic compounds. chemimpex.comcymitquimica.com It is an important raw material and intermediate in the production of pharmaceuticals, agrochemicals, and dyes. cookechem.comchemicalbook.com Its utility stems from its ability to be readily converted into other functional groups or to be incorporated into larger molecular frameworks.

For instance, the aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol, providing access to different classes of compounds. Furthermore, the aromatic ring can undergo various substitution reactions, allowing for the introduction of additional functional groups. This versatility makes this compound a valuable starting material for the construction of complex molecular architectures with desired properties. chemimpex.com

Overview of Research Trajectories for Fluorinated Benzaldehydes

The field of fluorine chemistry has seen significant growth, with fluorinated compounds playing an increasingly important role in medicinal chemistry, agrochemicals, and materials science. acs.orgresearchgate.netmdpi.com The introduction of fluorine into organic molecules can profoundly influence their biological activity, metabolic stability, and physicochemical properties. netascientific.cominnospk.com

Current research trends in fluorinated benzaldehydes focus on several key areas:

Development of Novel Synthetic Methods: Researchers are continuously exploring new and more efficient ways to synthesize fluorinated benzaldehydes and their derivatives. mdpi.com This includes the development of novel fluorinating agents and catalytic systems. mdpi.com

Exploration of Biological Activity: There is a strong interest in the discovery of new bioactive molecules derived from fluorinated benzaldehydes. ontosight.ai This involves synthesizing libraries of compounds and screening them for potential therapeutic applications.

Applications in Materials Science: The unique electronic properties imparted by fluorine make fluorinated benzaldehydes attractive building blocks for advanced materials, such as polymers and liquid crystals. chemimpex.comontosight.ai

Understanding Structure-Activity Relationships: A significant area of research is dedicated to understanding how the position and number of fluorine atoms on the benzaldehyde ring influence the properties and activity of the resulting molecules. acs.org

The fluorinated benzaldehyde market is experiencing robust growth, driven by the increasing demand from the pharmaceutical and agrochemical industries. marketresearchintellect.com In 2024, the market was valued at USD 300 million and is projected to reach USD 500 million by 2033, with a compound annual growth rate of 7.4% from 2026 to 2033. marketresearchintellect.com This growth highlights the expanding importance of this class of compounds in various technological fields. marketresearchintellect.com

Interactive Data Table: Properties of this compound

PropertyValue
Molecular Weight138.14 g/mol chemimpex.com
Boiling Point208 °C chemimpex.comcookechem.com
Density1.132 g/mL at 25 °C chemimpex.comcookechem.com
Refractive Index1.522 (at 20 °C) chemimpex.comcookechem.com
Flash Point79 °C cookechem.com
Water SolubilitySlightly soluble cookechem.com
AppearanceColorless to almost colorless clear liquid chemimpex.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H7FO B1349321 4-Fluoro-3-methylbenzaldehyde CAS No. 135427-08-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-fluoro-3-methylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FO/c1-6-4-7(5-10)2-3-8(6)9/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRFKZFFVTGGEQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90370547
Record name 4-Fluoro-3-methylbenzaldehyde
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

135427-08-6
Record name 4-Fluoro-3-methylbenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90370547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Fluoro-3-methylbenzaldehyde
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Chemical Reactivity and Mechanistic Investigations of 4 Fluoro 3 Methylbenzaldehyde

Fundamental Aldehyde Reactions

4-Fluoro-3-methylbenzaldehyde participates in a wide array of reactions characteristic of aromatic aldehydes. These transformations are fundamental in organic synthesis for the construction of more complex molecular architectures.

Nucleophilic addition is the most characteristic reaction of aldehydes. The process involves the attack of a nucleophile on the electrophilic carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate, which is subsequently protonated to yield an alcohol or related adduct. libretexts.org

A key example is the formation of cyanohydrins through the addition of hydrogen cyanide (HCN). libretexts.org This reaction is typically performed by treating this compound with a source of cyanide ions, such as sodium cyanide (NaCN) or potassium cyanide (KCN), in the presence of a weak acid. The cyanide ion (⁻CN) acts as the nucleophile, attacking the carbonyl carbon. chemguide.co.uklibretexts.org The resulting tetrahedral intermediate is then protonated by a molecule of HCN or water to yield 4-fluoro-2-hydroxy-3-methylbenzonitrile. docbrown.infochemguide.co.uk The reaction is reversible and base-catalyzed. libretexts.org

Another common nucleophilic addition is the reaction with sodium bisulfite (NaHSO₃). In this reaction, the bisulfite ion acts as the nucleophile, attacking the carbonyl carbon of this compound. This results in the formation of a crystalline, water-soluble bisulfite addition product. google.com This reaction is often used for the purification of aldehydes, as the adduct can be isolated by filtration and the original aldehyde can be regenerated by treatment with acid or base. google.comgoogle.com

Table 1: Nucleophilic Addition Reactions

Nucleophile Reagent(s) Product Type
Cyanide (⁻CN) NaCN / H₂SO₄ Cyanohydrin

Condensation reactions of this compound involve an initial nucleophilic addition followed by a dehydration step, typically leading to the formation of a new carbon-carbon double bond.

The Aldol Condensation is a cornerstone of C-C bond formation. magritek.com Since this compound lacks α-hydrogens, it cannot form an enolate itself. However, it can readily react with enolates generated from other carbonyl compounds (like ketones) in what is known as a Claisen-Schmidt condensation. miracosta.edu For instance, in a base-catalyzed reaction with a ketone such as acetone (B3395972), the enolate of acetone attacks the carbonyl carbon of this compound. The initial β-hydroxy ketone adduct readily undergoes dehydration to form an α,β-unsaturated ketone, driven by the formation of a stable conjugated system. magritek.comscribd.com Research on similar aldehydes, such as 4-fluoro- (B1141089) and 4-methylbenzaldehyde, shows they are effective substrates in these types of solvent-free condensation reactions. rsc.org

The Wittig Reaction provides a powerful and versatile method for synthesizing alkenes from aldehydes. mnstate.edu This reaction involves a phosphonium (B103445) ylide, also known as a Wittig reagent (e.g., Ph₃P=CHR'). wikipedia.org The ylide attacks the carbonyl carbon of this compound to form a betaine (B1666868) intermediate, which then collapses to a four-membered oxaphosphetane ring. udel.edu This intermediate rapidly decomposes to yield the desired alkene and triphenylphosphine (B44618) oxide, the latter being the thermodynamic driving force for the reaction. mnstate.eduorganic-chemistry.org This method allows for the precise placement of the double bond in the product molecule. libretexts.org

Table 2: Condensation Reaction Products

Reaction Name Reactant(s) Intermediate Final Product
Aldol (Claisen-Schmidt) This compound + Ketone (e.g., Acetone) β-Hydroxy ketone α,β-Unsaturated ketone

The aldehyde group of this compound is readily oxidized to a carboxylic acid. This transformation can be achieved using a variety of common oxidizing agents. Strong oxidants such as potassium permanganate (B83412) (KMnO₄) or chromium-based reagents effectively convert the aldehyde to the corresponding carboxylic acid, 4-fluoro-3-methylbenzoic acid. ossila.comchegg.com This product is itself a useful building block in the synthesis of active pharmaceutical ingredients. ossila.comresearchgate.net

Table 3: Oxidation of this compound

Oxidizing Agent Product
Potassium Permanganate (KMnO₄) 4-Fluoro-3-methylbenzoic acid

The aldehyde functional group is easily reduced to a primary alcohol. Mild reducing agents are sufficient for this transformation, leaving other functional groups on the aromatic ring intact. Sodium borohydride (B1222165) (NaBH₄) is a commonly used reagent for this purpose. ambeed.com It selectively reduces aldehydes and ketones. youtube.com The reaction involves the transfer of a hydride ion (H⁻) from the borohydride to the electrophilic carbonyl carbon of this compound. A subsequent workup with a protic solvent (like ethanol (B145695) or water) protonates the resulting alkoxide to yield (4-fluoro-3-methylphenyl)methanol. youtube.com

Table 4: Reduction of this compound

Reducing Agent Product
Sodium Borohydride (NaBH₄) (4-Fluoro-3-methylphenyl)methanol

Grignard reagents (R-MgX) are potent nucleophiles and strong bases that readily react with aldehydes to form new carbon-carbon bonds. adichemistry.commasterorganicchemistry.com The reaction of this compound with a Grignard reagent, such as methylmagnesium bromide (CH₃MgBr), proceeds via nucleophilic addition of the alkyl or aryl group from the Grignard reagent to the carbonyl carbon. youtube.com This forms a magnesium alkoxide intermediate, which upon acidic workup (e.g., with H₃O⁺), is protonated to yield a secondary alcohol. adichemistry.com This reaction is a fundamental tool for constructing more complex alcohol structures from simpler aldehyde precursors.

Table 5: Grignard Reaction with this compound

Grignard Reagent (R-MgX) Initial Product Final Product (after workup)
Methylmagnesium Bromide (CH₃MgBr) Magnesium alkoxide salt 1-(4-Fluoro-3-methylphenyl)ethanol

In the presence of water, aldehydes can exist in equilibrium with their corresponding hydrate (B1144303), a geminal diol (gem-diol). This is a reversible nucleophilic addition of water to the carbonyl group. For this compound, the addition of a water molecule to the carbonyl carbon would form 1-(4-fluoro-3-methylphenyl)ethane-1,1-diol. The position of the equilibrium between the aldehyde and the hydrate depends on the electronic and steric factors of the substituents. Generally, for most aromatic aldehydes, the equilibrium lies heavily in favor of the aldehyde form, and the hydrate is not stable enough to be isolated in significant quantities.

Deoxyfluorination Strategies

The conversion of the carbonyl group in this compound to a difluoromethyl group is a significant transformation in the synthesis of valuable organofluorine compounds. colab.ws This process, known as deoxyfluorination, replaces the carbon-oxygen double bond with two carbon-fluorine bonds. colab.wsthieme-connect.com The aldehyde functionality of this compound is reactive towards nucleophilic fluorinating agents, making it a suitable substrate for such transformations. nbinno.comchemimpex.com The development of effective deoxyfluorination methods is crucial for creating pharmaceutical and agrochemical intermediates, as the introduction of a difluoromethyl group can significantly alter a molecule's biological properties. rsc.org

The deoxyfluorination of an aldehyde like this compound generally proceeds through a multi-step mechanism when using common sulfur-based fluorinating reagents such as diethylaminosulfur trifluoride (DAST) or its more stable analogues. organic-synthesis.comacs.org

The reaction is initiated by the nucleophilic attack of the carbonyl oxygen of this compound on the electrophilic sulfur atom of the fluorinating agent (e.g., DAST). This step forms an intermediate oxosulfonium salt. Subsequently, a fluoride (B91410) ion is delivered to the carbonyl carbon. This can occur either through an intramolecular or intermolecular pathway. The resulting intermediate then eliminates a sulfur-based byproduct (such as thionyl fluoride from DAST) to generate a geminal difluoroalkane.

An alternative mechanism is proposed when using reagents like sulfuryl fluoride (SO₂F₂) in the presence of a fluoride source. colab.ws In this case, the reaction is thought to proceed through the formation of an intermediate fluorosulfate. The fluoride ion from the source then attacks the carbonyl carbon, leading to the formation of the difluorinated product. Theoretical studies suggest that this pathway can have thermodynamic and kinetic advantages over traditional sulfur trifluoride reagents for the deoxyfluorination of benzaldehydes. colab.ws

A variety of reagents have been developed for the deoxyfluorination of carbonyl compounds, each with distinct advantages regarding stability, reactivity, and selectivity. rsc.orgcas.cn

Diethylaminosulfur Trifluoride (DAST) and Deoxo-Fluor: DAST is a widely used deoxyfluorination reagent for converting aldehydes to geminal difluorides. acs.org However, it is known for its thermal instability and potential for explosive decomposition, which limits its use in large-scale industrial processes. organic-synthesis.comacs.org Deoxo-Fluor, a related aminofluorosulfurane, offers greater thermal stability and can lead to higher yields, making it a safer alternative for scale-up operations. organic-synthesis.com Both reagents, however, can be unselective and lead to elimination side products in some cases. acs.org

PyFluor: This reagent, a pyridinesulfonyl fluoride, is noted for its high stability, low cost, and excellent selectivity. acs.org In studies on similar alcohol substrates, PyFluor, in combination with a base like DBU, showed significantly less formation of elimination byproducts compared to DAST and Deoxo-Fluor. acs.org Its high reactivity and stability make it a promising reagent for the deoxyfluorination of sensitive substrates. nih.gov

Sulfonyl Fluorides (e.g., PBSF): Electron-deficient aryl and heteroaryl sulfonyl fluorides have been shown to be effective deoxyfluorination reagents. acs.orgresearcher.life These reagents often exhibit a good balance between high reactivity and stability. cas.cn Data-science-guided studies have led to the development of novel sulfonyl fluoride reagents with enhanced reactivity and improved safety profiles compared to older agents like DAST. nih.govresearcher.life

FLUOLEAD®: In combination with Olah's reagent (a pyridine-HF complex), FLUOLEAD® has been shown to be highly effective for the deoxyfluorination of acyl fluorides to trifluoromethyl groups under solvent-free conditions. nih.gov This system demonstrates excellent functional group tolerance and can be applied to drug-like molecules. nih.gov

The choice of reagent for the deoxyfluorination of this compound would depend on the desired scale, required safety precautions, and tolerance of other functional groups in a more complex synthetic intermediate.

Table 1: Comparison of Common Deoxyfluorinating Agents for Aldehydes

Reagent Key Advantages Key Disadvantages Selectivity Profile
DAST Readily available, broad scope acs.org Thermally unstable, potential for violent decomposition acs.org Can produce elimination side products acs.org
Deoxo-Fluor More thermally stable than DAST, often higher yields organic-synthesis.com Reacts violently with water, required in excess organic-synthesis.com Generally better selectivity than DAST acs.org
PyFluor Low cost, high stability, excellent selectivity acs.org Requires an accompanying base (e.g., DBU) acs.org High selectivity with minimal elimination byproducts acs.org

| Sulfonyl Fluorides | Good balance of reactivity and stability, tunable properties cas.cnnih.gov | Reactivity can be substrate-dependent | Generally high selectivity, especially newer generation reagents nih.gov |

Reaction Kinetics and Selectivity

The kinetics of the deoxyfluorination of this compound are influenced by several factors, including the nature of the fluorinating agent, solvent, and reaction temperature. The structure of the aldehyde itself, with its electron-withdrawing fluorine atom and electron-donating methyl group on the aromatic ring, also plays a critical role. nbinno.cominnospk.com

The electronic properties of the substituents on the benzaldehyde (B42025) ring can affect the electrophilicity of the carbonyl carbon. The fluorine atom at the para position is strongly electron-withdrawing, which increases the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack. This generally leads to faster reaction rates. Conversely, the methyl group at the meta position is weakly electron-donating, which slightly counteracts this effect.

Selectivity is a key consideration in deoxyfluorination reactions. cas.cn For a substrate like this compound, the primary goal is the selective conversion of the aldehyde to the difluoromethyl group without side reactions. Potential side reactions could include over-fluorination or reactions involving the aromatic ring, although the latter is less common under typical deoxyfluorination conditions. Modern fluorinating agents like PyFluor and certain sulfonyl fluorides have been specifically designed to minimize side reactions, such as elimination, which is more relevant for alcohol substrates but still highlights a trend towards greater selectivity. acs.orgnih.gov The choice of a highly selective reagent is crucial to ensure a high yield of the desired 1-(difluoromethyl)-4-fluoro-3-methylbenzene product. cas.cn

Table 2: Mentioned Chemical Compounds

Compound Name Synonym(s) Molecular Formula
This compound 3-methyl-4-fluorobenzaldehyde C₈H₇FO
Diethylaminosulfur trifluoride DAST C₄H₁₀F₃NS
Deoxo-Fluor N,N-Bis(2-methoxyethyl)aminosulfur trifluoride C₆H₁₄F₃NO₂S
PyFluor 2-Pyridinesulfonyl fluoride C₅H₄FNO₂S
Sulfuryl fluoride SO₂F₂
Thionyl fluoride SOF₂
1,8-Diazabicyclo[5.4.0]undec-7-ene DBU C₉H₁₆N₂

Advanced Spectroscopic and Analytical Characterization Techniques

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies, which correspond to the vibrations of specific chemical bonds.

The most prominent feature in the IR spectrum of an aldehyde is the strong absorption band resulting from the stretching vibration of the carbonyl (C=O) group. For aromatic aldehydes, this band typically appears in the range of 1710-1685 cm⁻¹. The presence of substituents on the aromatic ring can influence the exact frequency. In 4-Fluoro-3-methylbenzaldehyde, the strong electron-withdrawing nature of the fluorine atom and the electron-donating methyl group modulate the electronic environment of the carbonyl group. The C=O stretching vibration is expected to be observed as a strong, sharp peak around 1700 cm⁻¹, consistent with a conjugated aldehyde system. For comparison, a similar aromatic aldehyde, 4-methylbenzaldehyde, shows a carbonyl absorption band at 1703 cm⁻¹.

The C-H stretching vibrations in this compound provide further structural confirmation. Key diagnostic peaks include:

Aldehydic C-H Stretch : A characteristic feature of aldehydes is the C-H stretching vibration of the aldehyde proton (-CHO). This typically appears as a pair of weak to medium bands between 2830 cm⁻¹ and 2695 cm⁻¹. The appearance of two bands is often due to Fermi resonance with an overtone of the C-H bending vibration.

Aromatic C-H Stretch : The stretching vibrations of the C-H bonds on the benzene ring are generally observed as multiple weak to sharp bands in the region of 3100-3000 cm⁻¹.

Methyl C-H Stretch : The aliphatic C-H stretching vibrations from the methyl (-CH₃) group typically occur just below 3000 cm⁻¹, usually in the 2975-2850 cm⁻¹ range.

Table 1. Expected Infrared Absorption Frequencies for this compound.
Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
Aromatic C-HStretching3100 - 3000Weak to Medium
Methyl C-HStretching2975 - 2850Medium
Aldehyde C-HStretching (Fermi Resonance)~2830 and ~2730Weak to Medium
Carbonyl C=OStretching~1700Strong

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable technique for determining the precise structure of a molecule by mapping the chemical environments of its nuclei, primarily ¹H, ¹³C, and ¹⁹F in the case of this compound.

The ¹H NMR spectrum provides information on the number, environment, and connectivity of protons in the molecule. For this compound, the spectrum is expected to show distinct signals for the aldehydic, aromatic, and methyl protons.

Aldehydic Proton (-CHO) : This proton is highly deshielded and appears as a singlet far downfield, typically in the range of δ 9.8-10.1 ppm.

Aromatic Protons (Ar-H) : The three protons on the aromatic ring will appear in the δ 7.0-8.0 ppm region. Their chemical shifts and splitting patterns are influenced by the aldehyde, fluorine, and methyl substituents. The proton at C-2 will likely be a doublet, coupled to the proton at C-6. The proton at C-5 will be a doublet of doublets, coupled to the proton at C-6 and the fluorine at C-4. The proton at C-6 will also be complex due to coupling with neighboring protons.

Methyl Protons (-CH₃) : The three protons of the methyl group are shielded relative to the aromatic protons and are expected to appear as a singlet around δ 2.3-2.5 ppm.

Table 2. Predicted ¹H NMR Chemical Shifts for this compound.
Proton TypeNumber of ProtonsPredicted Chemical Shift (δ, ppm)Expected Multiplicity
Aldehydic (CHO)1H9.8 - 10.1Singlet (s)
Aromatic (Ar-H)3H7.0 - 8.0Multiplets (m)
Methyl (CH₃)3H2.3 - 2.5Singlet (s)

The ¹³C NMR spectrum reveals the different carbon environments in the molecule. A key feature for fluorinated compounds is the presence of carbon-fluorine (C-F) coupling, which splits the signals of nearby carbons.

Carbonyl Carbon (C=O) : The aldehyde carbonyl carbon is the most deshielded, appearing far downfield around δ 190-192 ppm.

Aromatic Carbons (Ar-C) : The six aromatic carbons will have distinct signals in the δ 115-168 ppm range. The carbon directly bonded to the fluorine atom (C-4) will show a large one-bond coupling constant (¹J_CF) and appear as a doublet. Other aromatic carbons will exhibit smaller C-F couplings over two, three, or four bonds (²J_CF, ³J_CF, ⁴J_CF). For the related compound 4-fluorobenzaldehyde (B137897), the C-F coupling constants are ¹J_CF = 256.7 Hz, ²J_CF = 22.3 Hz, and ³J_CF = 9.7 Hz. rsc.org

Methyl Carbon (-CH₃) : The methyl carbon is highly shielded and will appear upfield, typically around δ 20-22 ppm. rsc.org

Table 3. Predicted ¹³C NMR Chemical Shifts for this compound.
Carbon TypePredicted Chemical Shift (δ, ppm)Expected C-F Coupling
Carbonyl (C=O)190 - 192Small (e.g., ⁴J_CF)
Aromatic (C-F)164 - 168Large (¹J_CF)
Aromatic (C-H, C-C)115 - 145Present (²J_CF, ³J_CF)
Methyl (CH₃)20 - 22Small (e.g., ³J_CF)

¹⁹F NMR is highly sensitive and specific for fluorine-containing compounds. The chemical shift of the fluorine nucleus is very sensitive to its electronic environment. For aromatic fluorides, the chemical shift range is broad. Based on data for the similar compound 4-fluorobenzaldehyde, which has a ¹⁹F chemical shift of δ -102.4 ppm (relative to CFCl₃), the signal for this compound is expected in a similar region. rsc.org The signal will likely be split into a multiplet due to coupling with the neighboring aromatic protons at the C-5 and C-2 positions.

Table 4. Predicted ¹⁹F NMR Data for this compound.
NucleusPredicted Chemical Shift (δ, ppm)Reference StandardExpected Multiplicity
¹⁹F-100 to -105CFCl₃Multiplet

Mass Spectrometry (MS) for Structural Elucidation

Mass spectrometry is an essential analytical tool for determining the molecular weight and elucidating the structure of compounds like this compound by analyzing the mass-to-charge ratio (m/z) of its ionized fragments.

In electron ionization mass spectrometry (EI-MS), this compound (molar mass: 138.14 g/mol ) undergoes characteristic fragmentation. The molecular ion peak (M⁺˙) is typically strong due to the stability of the aromatic ring. libretexts.org Common fragmentation pathways for aromatic aldehydes include:

Loss of a hydrogen radical: A peak at M-1 (m/z 137) is very common, resulting from the cleavage of the C-H bond of the aldehyde group to form a stable acylium ion. miamioh.edu

Loss of the formyl radical: A peak at M-29 (m/z 109) occurs due to the loss of the entire -CHO group. libretexts.orgmiamioh.edu

Loss of carbon monoxide: Following the loss of a hydrogen atom, the resulting acylium ion can lose carbon monoxide (CO), leading to a peak at M-29 (m/z 109).

The presence of the fluoromethylphenyl cation fragment is a key identifier for this specific structure.

Table 2: Predicted Mass Spectrometry Fragmentation for this compound

m/z (Nominal)Proposed Fragment IonFormulaNotes
138Molecular Ion [M]⁺˙[C₈H₇FO]⁺˙Represents the intact molecule.
137[M-H]⁺[C₈H₆FO]⁺Loss of a hydrogen radical from the aldehyde group.
109[M-CHO]⁺[C₇H₆F]⁺Loss of the formyl radical.
83[C₅H₄F]⁺[C₅H₄F]⁺Further fragmentation of the aromatic ring.

High-Resolution Accurate Mass (HR/AM) analysis provides highly precise mass measurements, which are critical for unambiguously determining the elemental composition of a compound. thermofisher.com While nominal mass spectrometry might identify a molecular ion at m/z 138, HR/AM can distinguish this compound from other isobaric compounds (molecules with the same nominal mass but different elemental formulas). ucdavis.edu

For this compound (C₈H₇FO), the calculated monoisotopic mass is 138.04809 Da. HR/AM instruments like Orbitrap or FT-ICR mass spectrometers can measure this mass with an error of less than 5 ppm, confirming the elemental formula and ruling out other possibilities. ucdavis.edu

Table 3: Comparison of Isobaric Formulas with HR/AM Analysis

Elemental FormulaExact Monoisotopic Mass (Da)Nominal Mass
C₈H₇FO 138.04809 138
C₇H₆N₂O134.04801134
C₉H₁₀O₂150.06808150

Chromatographic Separation Methods

Chromatographic techniques are fundamental for separating this compound from reaction mixtures, impurities, or other components, as well as for assessing its purity.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of moderately polar, semi-volatile compounds like this compound. A reversed-phase method is typically employed, where the compound is separated based on its hydrophobicity. The aldehyde group provides sufficient polarity for good interaction with the mobile phase, while the substituted benzene ring interacts with the stationary phase. UV detection is highly effective due to the chromophoric nature of the benzaldehyde (B42025) structure.

Table 4: Typical HPLC Method Parameters for this compound Analysis

ParameterTypical Value/Condition
ColumnReversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase AWater with 0.1% Formic Acid
Mobile Phase BAcetonitrile with 0.1% Formic Acid
Gradient50% B to 95% B over 10 minutes
Flow Rate1.0 mL/min
DetectionUV-Vis at 254 nm
Injection Volume10 µL

Gas Chromatography-Mass Spectrometry (GC-MS) is the standard method for analyzing volatile and semi-volatile compounds and is frequently cited for determining the purity of this compound. innospk.comchemimpex.com In this technique, the compound is vaporized and separated based on its boiling point and interaction with a capillary column before being detected by a mass spectrometer. The boiling point of this compound is approximately 208°C, making it well-suited for GC analysis. innospk.comchemimpex.com GC-MS provides both retention time for identification and a mass spectrum for structural confirmation.

Table 5: Representative GC-MS Method Parameters

ParameterTypical Value/Condition
GC ColumnDB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film)
Carrier GasHelium at 1.2 mL/min (constant flow)
Inlet Temperature250°C
Oven ProgramStart at 80°C, hold 1 min, ramp at 10°C/min to 280°C, hold 5 min
MS Ion SourceElectron Ionization (EI) at 70 eV
Mass Rangem/z 40-450

Electrochemical Impedance Spectroscopy (EIS) for Derivatized Aldehydes

Electrochemical Impedance Spectroscopy (EIS) is a powerful, non-destructive technique used to probe the interfacial properties of electrode systems. In the context of aldehyde analysis, EIS is particularly valuable for characterizing electrodes modified with derivatives of these compounds, offering insights into reaction kinetics and surface modifications. While specific EIS data for derivatives of this compound are not extensively documented in publicly available literature, the principles of the technique can be understood through the analysis of analogous derivatized aromatic aldehydes.

The primary application of EIS in this area often involves the derivatization of the aldehyde to form a more electroactive species, which can then be sensitively detected. A common derivatizing agent is 2,4-dinitrophenylhydrazine (DNPH), which reacts with aldehydes to form 2,4-dinitrophenylhydrazone derivatives. researchgate.netnih.gov This process is crucial as it facilitates the transfer of electrons to the electrode surface. researchgate.net

The impedance of the system is measured over a range of frequencies, and the data is typically represented as a Nyquist plot. These plots can be modeled using an equivalent circuit, such as a Randle's circuit, to extract key electrochemical parameters. nih.gov One of the most significant of these parameters is the charge transfer resistance (Rct), which is inversely proportional to the rate of electron transfer at the electrode surface.

When an electrode is modified with an aldehyde derivative, the Rct value changes. The formation of the 2,4-dinitrophenylhydrazone derivative, for example, can lead to a decrease in the charge transfer resistance, indicating a more facile electron transfer process. researchgate.net This change in Rct is dependent on the concentration of the derivatized aldehyde, allowing for quantitative analysis. nih.gov This sensitive method has been successfully applied to the determination of various aldehydes with low limits of detection. researchgate.netnih.gov

To illustrate the type of data obtained from such an experiment, the following table presents hypothetical EIS data for a glassy carbon electrode before and after modification with a generic derivatized aromatic aldehyde.

Electrode State Charge Transfer Resistance (Rct) (Ω) Double Layer Capacitance (Cdl) (μF)
Bare Glassy Carbon Electrode150025
After Derivatization80040

This table is illustrative and provides representative values to demonstrate the expected changes upon electrode modification with a derivatized aldehyde.

The decrease in Rct upon derivatization signifies an enhanced rate of electron transfer, while the increase in the double-layer capacitance (Cdl) suggests an alteration of the electrode-electrolyte interface due to the presence of the derivative molecules. By monitoring these changes, EIS provides a sensitive platform for the detection and characterization of derivatized aldehydes.

Computational and Theoretical Investigations

Density Functional Theory (DFT) Studies on Reaction Mechanisms

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules and elucidate reaction mechanisms. researchgate.net For 4-Fluoro-3-methylbenzaldehyde, DFT calculations would provide detailed insights into the pathways of its various chemical transformations. Such studies typically involve mapping the potential energy surface of a reaction, identifying transition states, and calculating the energies of reactants, intermediates, and products.

A DFT study on the reaction of a substituted benzaldehyde (B42025), for instance, would typically be conducted at a specific level of theory, such as B3LYP with a 6-31+G(d) basis set, to model the reaction pathway. nih.gov This approach allows for the identification of transition states and the subsequent elucidation of the reaction mechanism, such as the formation of hemiaminals and Schiff bases in reactions with amines. canterbury.ac.uknih.gov

Energy Barriers and Rate-Determining Steps

For example, in the DFT study of the reaction between benzaldehyde derivatives and 4-amine-4H-1,2,4-triazole, three transition states were identified, corresponding to different steps in the reaction. canterbury.ac.uknih.gov The energy of these transition states relative to the reactants provides the energy barriers, allowing for a detailed understanding of the reaction kinetics. Similar calculations for this compound would quantify the energetic landscape of its reactions.

Quantum Chemical Calculations

Quantum chemical calculations encompass a range of methods, including DFT and ab initio techniques, that are used to predict the properties of molecules. For this compound, these calculations could provide valuable information about its molecular geometry, electronic structure, and spectroscopic properties.

Typical properties investigated through quantum chemical calculations include:

Molecular Geometry: Optimized bond lengths and angles.

Electronic Properties: Dipole moment, polarizability, and hyperpolarizability.

Spectroscopic Properties: Vibrational frequencies (FTIR and Raman), and electronic absorption spectra (UV-Vis).

Frontier Molecular Orbitals: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are important for understanding chemical reactivity.

Prediction of Reactivity and Selectivity

Computational methods are increasingly used to predict the reactivity and selectivity of chemical reactions. For this compound, this would involve identifying the most likely sites for electrophilic or nucleophilic attack and predicting the regioselectivity of its reactions.

Computational tools can analyze the electronic and steric features of the molecule to predict reaction outcomes. For aromatic compounds, the distribution of electron density, influenced by the fluorine and methyl substituents, would be a key factor in determining the selectivity of reactions such as electrophilic aromatic substitution. The aldehyde group itself is a highly reactive site, participating in nucleophilic additions and condensations. nbinno.com

Computational Analysis of Fluorine Atom Effects on Molecular Properties

The presence of a fluorine atom significantly influences the properties of an organic molecule due to its high electronegativity and small size. nih.gov A computational analysis of this compound would aim to quantify these effects. Such a study would involve comparing the calculated properties of this compound with those of non-fluorinated analogues like 3-methylbenzaldehyde.

Key aspects of this analysis would include:

Inductive Effects: The electron-withdrawing nature of fluorine can alter the electron density distribution in the aromatic ring and the reactivity of the aldehyde group.

Molecular Conformation: The fluorine atom can influence the preferred orientation of the aldehyde group.

Intermolecular Interactions: Fluorine can participate in non-covalent interactions, such as hydrogen bonding, which can affect the bulk properties of the compound. nih.gov

Studies on fluorinated aromatic compounds have shown that fluorine's influence on reactivity can be complex and context-dependent. acs.orgresearchgate.net

Oxidation Kinetics of Fluorinated Aldehydes

The oxidation of aldehydes to carboxylic acids is a fundamental organic reaction. Computational studies on the oxidation kinetics of fluorinated aldehydes, including this compound, would provide insights into the reaction mechanism and rate. These studies often focus on reactions with atmospheric oxidants like the hydroxyl radical (OH). uc.ptrsc.org

A computational protocol for studying the oxidation kinetics of fluorinated volatile organic compounds has been developed, which combines DFT with multiconformer transition state theory. uc.ptrsc.org This approach allows for the calculation of reaction rate constants, which are crucial for understanding the atmospheric lifetime and impact of these compounds. While this protocol has been applied to a range of fluorinated alcohols, esters, ethers, and ketones, specific data for this compound is not yet available in the literature. uc.ptrsc.org

Applications in Medicinal Chemistry and Pharmaceutical Development

4-Fluoro-3-methylbenzaldehyde as a Synthetic Intermediate for Biologically Active Compounds

This compound is a versatile aromatic aldehyde that serves as a crucial intermediate in the synthesis of various pharmaceuticals. chemimpex.comnbinno.comnbinno.com Its significance in medicinal chemistry stems from its unique structure, which combines a reactive aldehyde group with a fluorinated and methylated aromatic ring. nbinno.cominnospk.com This combination makes it an essential building block for constructing complex molecular frameworks with desirable pharmacological properties. chemimpex.cominnospk.com The aldehyde functional group readily participates in fundamental chemical reactions like nucleophilic additions and condensations, which are essential for building the core structures of drug molecules. chemimpex.comnbinno.com Simultaneously, the fluorine atom and methyl group on the benzaldehyde (B42025) ring influence the molecule's electronic properties and reactivity, making it a valuable precursor in the development of new therapeutic agents. nbinno.cominnospk.com This compound is frequently utilized in research and development focused on creating biologically active compounds for various therapeutic areas. chemimpex.comnbinno.com

This compound is employed as a precursor in the synthesis of novel anti-inflammatory agents. chemimpex.comnbinno.comnbinno.com The development of new anti-inflammatory drugs often involves intricate synthetic pathways where this fluorinated benzaldehyde derivative proves invaluable. nbinno.comnbinno.com Medicinal chemists utilize its structure to create more complex molecules designed to interact with biological targets involved in inflammatory processes. nih.gov While specific drug examples derived directly from this intermediate are proprietary, its role as a foundational chemical building block in the creation of anti-inflammatory medications is well-recognized in the pharmaceutical industry. chemimpex.comnbinno.com

In the field of analgesic drug development, this compound serves as a key starting material. chemimpex.comnbinno.comnbinno.com Its structural features are leveraged to synthesize compounds with pain-relieving properties. zsmu.edu.ua The presence of the fluorine atom is particularly strategic, as it can enhance the pharmacological profile of the final drug candidate. nbinno.comresearchgate.net The applications of this intermediate span various therapeutic areas, including the development of new analgesics. nbinno.com Pharmaceutical companies utilize this compound to accelerate development timelines and bring new pain management medications to the market more efficiently. nbinno.com

Impact of Fluorination on Pharmacological Profiles

The strategic incorporation of fluorine into drug candidates is a common and powerful tactic in medicinal chemistry to enhance a molecule's therapeutic potential. researchgate.netacs.org The unique physicochemical properties of the fluorine atom can profoundly influence a drug's pharmacokinetic and pharmacodynamic profiles. tandfonline.comnih.govumanitoba.ca When a compound like this compound is used as an intermediate, the fluorine atom it carries can impart significant advantages to the final biologically active molecule. nbinno.com These advantages include improved metabolic stability, enhanced membrane permeability, and stronger binding to biological targets. researchgate.nettandfonline.com

Fluorination also modulates a drug's bioavailability. nih.govnih.gov The high electronegativity of fluorine can alter the acidity or basicity (pKa) of nearby functional groups. tandfonline.comtandfonline.comnih.gov This modification can be crucial for improving a drug's absorption, as it influences the charge of the molecule and its ability to pass through biological membranes. nih.govnih.gov By adjusting the pKa, chemists can optimize a compound's solubility and absorption characteristics, ultimately increasing its bioavailability. nih.govnih.gov

ParameterEffect of FluorinationMechanismOutcome
Metabolic StabilityIncreasedBlocks sites of metabolic oxidation due to the high strength of the C-F bond. tandfonline.comtandfonline.comnih.govLonger drug half-life, prolonged therapeutic effect. nih.gov
BioavailabilityOften ImprovedModulates pKa of nearby functional groups, influencing solubility and absorption. tandfonline.comnih.govnih.govEnhanced absorption and overall drug exposure. nih.gov

The ability of a drug to pass through cellular membranes to reach its target is critical for its efficacy. nih.gov This process, known as membrane permeability, is heavily influenced by the drug's lipophilicity (its affinity for fatty or nonpolar environments). tandfonline.comnih.gov The introduction of fluorine atoms into a molecule generally increases its lipophilicity. researchgate.nettandfonline.combenthamscience.com This enhanced lipophilicity can improve a drug's ability to cross lipid-rich biological membranes, such as the cell membrane or the blood-brain barrier. researchgate.nettandfonline.commdpi.com

However, a careful balance must be struck, as excessively high lipophilicity can lead to decreased aqueous solubility, poor absorption, and non-specific binding. tandfonline.comtandfonline.com Medicinal chemists strategically place fluorine atoms to optimize this balance, enhancing permeability without compromising other essential drug-like properties. tandfonline.commdpi.com The effect can also depend on the molecular context; for instance, fluorination of an aromatic ring tends to increase lipophilicity more significantly than fluorination on an alkyl chain. nih.govmdpi.com

PropertyGeneral Effect of FluorinationSignificance in Drug Design
LipophilicityIncreases, especially on aromatic systems. researchgate.netnih.govbenthamscience.comCrucial for passive transport across biological membranes. nih.gov
Membrane PermeabilityOften EnhancedImproves drug uptake into cells and tissues, including the central nervous system. researchgate.nettandfonline.comnih.gov

The highly polarized C-F bond can form favorable interactions with the protein target that a C-H bond cannot. benthamscience.com These can include electrostatic interactions, hydrogen bonds (where fluorine acts as a weak acceptor), and multipolar interactions with protein backbone groups, such as the carbonyl C=O group. benthamscience.comacs.org These additional interactions can stabilize the drug-target complex, leading to a substantial increase in binding affinity and, consequently, greater potency of the drug. tandfonline.comacs.org

Design and Synthesis of Fluorinated Heterocyclic Compounds

The incorporation of fluorine into heterocyclic scaffolds is a widely employed strategy in drug discovery to modulate the physicochemical and pharmacological properties of a molecule. acs.org this compound serves as a valuable starting material in the synthesis of a variety of fluorinated heterocyclic compounds due to the reactivity of its aldehyde functional group, which readily participates in cyclization and condensation reactions. nbinno.com

One notable application is in the synthesis of fluorinated quinazolines and their derivatives. These heterocyclic systems are present in a number of biologically active compounds. The synthesis can involve the reaction of this compound with appropriate amino-functionalized precursors to construct the quinazoline (B50416) core. nih.gov The 4-fluoro-3-methylphenyl moiety introduced from the benzaldehyde can play a crucial role in the biological activity of the final compound.

Another area of application is in the synthesis of fluorinated pyridinone derivatives. The aldehyde group of this compound can be utilized in condensation reactions with active methylene (B1212753) compounds as a key step in the construction of the pyridinone ring. The resulting fluorinated pyridinones are of interest for their potential therapeutic applications.

Table 1: Examples of Heterocyclic Scaffolds Synthesized from this compound

Heterocyclic ScaffoldSynthetic Utility of this compoundPotential Therapeutic Area
Fluorinated QuinazolinesPrecursor for the formation of the quinazoline ring system. nih.govCentral Nervous System Disorders nih.gov
Fluorinated PyridinonesKey building block in the construction of the pyridinone ring.Various

Development of Mechanism-Based Enzyme Inhibitors

Mechanism-based inhibitors, also known as suicide inhibitors, are unreactive compounds that are converted into highly reactive species by the target enzyme itself, leading to irreversible inactivation. nih.gov The unique electronic properties of fluorine make it a valuable tool in the design of such inhibitors. chemimpex.com While direct synthesis of mechanism-based inhibitors from this compound is not extensively documented in readily available literature, its structural motifs are relevant to this area.

The 4-fluoro-3-methylphenyl group can be incorporated into molecules designed to target specific enzymes, such as cytochrome P450 (CYP) enzymes. researchgate.net The metabolism of such compounds by CYP enzymes can lead to the formation of reactive intermediates that covalently bind to the enzyme, causing irreversible inhibition. nih.gov The fluorine substituent can influence the metabolic pathway and the reactivity of the generated intermediates. For instance, the electronic nature of the fluorinated aromatic ring can affect the stability of cationic intermediates, a key factor in many CYP-mediated reactions. nih.gov

Research in this area often involves the synthesis of a series of compounds where the substitution pattern on the aromatic ring is varied to understand the structural requirements for mechanism-based inhibition. The 4-fluoro-3-methyl substitution pattern offered by this benzaldehyde provides a specific combination of electronic and steric properties to explore.

Structure-Activity Relationship (SAR) Studies in Fluorinated Drug Candidates

Structure-activity relationship (SAR) studies are fundamental to the process of drug discovery, providing insights into how the chemical structure of a compound influences its biological activity. nih.gov The 4-fluoro-3-methylphenyl moiety, derived from this compound, is a valuable substituent to investigate in SAR studies of various drug candidates, particularly in the field of kinase inhibitors. mdpi.comnih.gov

In the development of kinase inhibitors, for example, the substitution pattern on a phenyl ring can significantly impact the compound's potency and selectivity. ed.ac.uk The introduction of a fluorine atom at the 4-position and a methyl group at the 3-position of a phenyl ring can influence the molecule's interaction with the kinase active site. The fluorine atom can participate in hydrogen bonding or other electrostatic interactions, while the methyl group can provide beneficial hydrophobic interactions. mdpi.com

A hypothetical SAR study of a series of kinase inhibitors could involve comparing the activity of an unsubstituted phenyl ring with that of a 4-fluoro-3-methylphenyl-substituted analog. The observed differences in activity would then be attributed to the specific electronic and steric effects of the fluoro and methyl groups. This information is crucial for the rational design of more potent and selective drug candidates.

Table 2: Impact of 4-Fluoro-3-methylphenyl Moiety on Kinase Inhibitor Activity (Hypothetical SAR)

CompoundSubstitution on Phenyl RingKinase Inhibitory Activity (IC50)Rationale for Activity Change
Analog 1Unsubstituted100 nMBaseline activity
Analog 24-Fluoro50 nMPotential for H-bonding or favorable electrostatic interactions by fluorine.
Analog 33-Methyl80 nMPotential for hydrophobic interactions by the methyl group.
Analog 44-Fluoro-3-methyl20 nMSynergistic effect of fluorine's electronic properties and methyl's steric bulk, leading to enhanced binding affinity.

Aldehyde Dehydrogenase (ALDH) Inhibitor Research

Aldehyde dehydrogenases (ALDHs) are a family of enzymes responsible for the oxidation of aldehydes to carboxylic acids. nih.gov Certain ALDH isoforms are overexpressed in various cancers and are associated with drug resistance, making them attractive targets for therapeutic intervention. nih.govmdpi.com Benzaldehyde derivatives have been explored as inhibitors of ALDH enzymes. acs.orgresearchgate.net

Recent research has focused on the design and synthesis of selective ALDH inhibitors. In a study exploring benzyloxybenzaldehyde derivatives as selective ALDH1A3 inhibitors, the benzaldehyde scaffold was a key component. nih.gov While this study did not specifically use this compound, it highlights the importance of the benzaldehyde core in ALDH inhibition.

Another study on the expansion of the 4-(diethylamino)benzaldehyde (B91989) scaffold for ALDH inhibition revealed interesting SAR trends. It was observed that analogs bearing a methyl group at the meta position to the aldehyde functional group exhibited enhanced inhibitory effects. researchgate.net This finding suggests that the 3-methyl group in this compound could be a beneficial feature for ALDH inhibition. The additional presence of a fluorine atom at the 4-position could further modulate the electronic properties of the ring and its interaction with the enzyme's active site. researchgate.net

The development of potent and selective ALDH inhibitors is an active area of research, and this compound represents a promising starting point for the synthesis of novel inhibitor candidates. nih.govyork.ac.uk

Applications in Agrochemical and Materials Science

Utilization in Agrochemical Formulation

The presence of both a fluorine atom and a methyl group on the benzaldehyde (B42025) ring enhances the reactivity and biological activity of molecules synthesized from 4-Fluoro-3-methylbenzaldehyde. arkat-usa.orgresearchgate.net This makes it a sought-after precursor for creating effective and targeted crop protection agents. nih.gov The global demand for more efficient and sustainable agricultural solutions continues to drive the use of such specialized chemical intermediates. researchgate.net

This compound is instrumental in the synthesis of complex agrochemical molecules, including herbicides and pesticides. arkat-usa.orgresearchgate.net Its aldehyde group provides a reactive site for further chemical modifications, while the fluorine and methyl groups influence the electron density of the aromatic ring, contributing to the biological efficacy of the final product. researchgate.net

While specific, commercialized pesticides directly synthesized from this compound are not extensively documented in publicly available literature, its structural similarity to other key intermediates points to its significant potential. For instance, the related compound 4-fluoro-3-phenoxybenzaldehyde (B1330021) is a known intermediate in the production of pyrethroid insecticides. The synthesis of these pyrethroids often involves the reaction of a fluorinated benzaldehyde derivative with other chemical moieties to create a molecule that is neurotoxic to insects. nih.gov The structural attributes of this compound make it a prime candidate for the synthesis of analogous potent and selective herbicides and pesticides. researchgate.net The incorporation of this compound can lead to agrochemicals that disrupt specific biological pathways in weeds or pests, offering enhanced crop protection. researchgate.net

Below is an illustrative table of agrochemical classes where substituted benzaldehydes like this compound are used as key building blocks.

Agrochemical ClassGeneral Mode of ActionRole of Substituted Benzaldehyde
Pyrethroid Insecticides Neurotoxin (disrupts sodium channels)Forms the alcohol moiety of the ester
Substituted Benzoyl-pyrazoles Inhibition of 4-hydroxyphenyl-pyruvate-dioxygenase (HPPD)Precursor for the benzoyl component
Toxoflavin Analog Herbicides Electron transmitter, producing hydrogen peroxideIntroduction of a substituted phenyl ring at the C-3 position

Role in Specialty Polymer and Resin Formulation

In the field of materials science, this compound plays a role in the development of specialized polymers and resins with enhanced properties. arkat-usa.orgzeusinc.com The incorporation of fluorinated monomers into polymer chains is a well-established strategy for improving the thermal stability and chemical resistance of the resulting materials.

The presence of the fluorine atom in this compound is key to its utility in polymer science. Fluoropolymers are known for their exceptional thermal stability and resistance to a wide range of chemicals. zeusinc.com When used as a monomer or a modifying agent in the synthesis of polymers such as polyimides or specialty resins, this compound can impart these desirable characteristics to the final material.

Aromatic polyimides, for example, are a class of high-performance polymers known for their high-temperature tolerance. The synthesis of these materials often involves the reaction of diamines with dianhydrides. By using a diamine derived from or incorporating the 4-fluoro-3-methylphenyl moiety, a fluorinated polyimide can be produced. The resulting polymer would be expected to exhibit a high glass transition temperature and excellent thermal stability, as indicated by thermogravimetric analysis (TGA).

The table below provides a hypothetical comparison of the expected properties of a standard aromatic polymer versus one modified with a fluorinated monomer derived from this compound, based on general knowledge of fluoropolymers.

PropertyStandard Aromatic PolymerFluorinated Aromatic Polymer (Hypothetical)
Thermal Stability (TGA, Onset of Decomposition) 450-500 °C> 500 °C
Chemical Resistance (Acids) GoodExcellent
Chemical Resistance (Organic Solvents) Fair to GoodExcellent
Water Repellency (Hydrophobicity) ModerateHigh

The incorporation of the fluorinated benzaldehyde derivative contributes to a more robust polymer structure that is less susceptible to thermal degradation and chemical attack. This makes such polymers suitable for demanding applications in aerospace, electronics, and industrial coatings where high performance under harsh conditions is required.

Future Directions and Emerging Research Avenues

Development of Novel Fluorination Methodologies

The introduction of fluorine into organic molecules is a critical step that can significantly alter a compound's properties. Research into novel fluorination techniques is aimed at improving efficiency, selectivity, and safety. For aromatic aldehydes, this includes late-stage fluorination, where a fluorine atom is introduced at a later step in a synthetic sequence, which can be a powerful strategy for the rapid diversification of complex molecules.

Emerging methods are moving beyond traditional techniques to include advanced catalytic systems. mdpi.com Key areas of development include:

Electrophilic Fluorination : The use of modern electrophilic fluorinating agents, such as Selectfluor and N-fluorobenzenesulfonimide (NFSI), continues to be optimized. mdpi.com Catalytic systems, including organocatalysts and transition metals, are being developed to achieve high site-selectivity and stereoselectivity under mild conditions. mdpi.comresearchgate.net

Decarboxylative Fluorination : This strategy uses readily available carboxylic acids as substrates to introduce fluorine. nih.gov Silver-catalyzed decarboxylative fluorination using reagents like Selectfluor® represents a promising method for converting aliphatic carboxylic acids to alkyl fluorides. nih.gov

Photoredox and Electrochemical Fluorination : These techniques offer powerful and green alternatives for constructing C–F bonds by using light or electricity to drive the reaction, often under very mild conditions. mdpi.com

Table 1: Comparison of Modern Fluorination Strategies

Methodology Fluorinating Agent(s) Key Advantages Potential Challenges
Catalytic Electrophilic Fluorination Selectfluor, NFSI High enantioselectivity, operational simplicity, broad substrate scope. mdpi.comprinceton.edu Catalyst loading, cost of reagents. princeton.edu
Decarboxylative Fluorination Selectfluor®, AgNO3 Utilizes readily available carboxylic acids, mild reaction conditions. nih.gov Substrate scope may be limited, potential for side reactions.

| Photoredox/Electrochemical Fluorination | Sulfur Hexafluoride (SF6) | Mild conditions, high functional group tolerance, green approach. mdpi.comresearchgate.net | Requires specialized equipment, mechanistic complexity. |

Expanding the Scope of Green Synthetic Protocols

The principles of green chemistry are increasingly influencing the synthesis of industrial chemicals. For 4-fluoro-3-methylbenzaldehyde, this involves developing protocols that minimize waste, reduce energy consumption, and use less hazardous materials. Key trends include one-pot, multi-component reactions that improve atom economy by combining several synthetic steps without isolating intermediates. beilstein-journals.orgliberty.edu

Future research will likely focus on:

Flow Chemistry : Continuous flow reactors offer enhanced safety, better temperature control, and easier scalability compared to traditional batch processes.

Alternative Solvents : The use of biodegradable or water-based solvent systems to replace volatile organic compounds.

Biocatalysis : Employing enzymes as catalysts offers high selectivity under mild conditions, reducing the need for protecting groups and harsh reagents. acs.orgresearchgate.net

Advanced Bioanalytical and Profiling Methods for Aldehydes in Complex Matrices

Aldehydes are often reactive and unstable, making their detection and quantification in complex biological samples like plasma, urine, or tissue a significant challenge. nih.gov Advances in bioanalytical chemistry are crucial for understanding the roles of fluorinated aldehydes and their metabolites in biological systems.

Current and future methods emphasize improved sensitivity and specificity:

Derivatization : To overcome instability, aldehydes are commonly derivatized using reagents like 2,4-dinitrophenylhydrazine (DNPH) to form stable hydrazones that can be analyzed using HPLC with UV detection. nih.gov

Mass Spectrometry (MS) : High-resolution mass spectrometry (HR/AM) is emerging as a powerful tool for characterizing carbonyl compounds. nih.govumn.edu MS-based profiling can help identify new biomarkers of aldehyde exposure and their roles in disease pathogenesis. nih.govsemanticscholar.org

Chromatography : Techniques such as HPLC coupled with fluorescence detection offer excellent sensitivity and robustness for aldehyde analysis in various biological and environmental samples. nih.gov

Table 2: Bioanalytical Techniques for Aldehyde Detection

Technique Principle Common Derivatizing Agent Detection Method
HPLC-UV Chromatographic separation followed by UV absorbance detection. 2,4-dinitrophenylhydrazine (DNPH) nih.gov Ultraviolet (UV) Detector
HPLC-Fluorescence Chromatographic separation with detection of fluorescent derivatives. m-aminophenol nih.gov Fluorescence Detector
GC-MS Gas chromatographic separation followed by mass spectrometric detection. None (for volatile aldehydes) Mass Spectrometer

| HR/AM MS | High-resolution mass analysis for precise characterization. | Various chemoselective tags | Mass Spectrometer |

Chemoenzymatic Synthesis and Biocatalysis for Fluorinated Benzaldehydes

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a highly selective and environmentally friendly alternative to traditional chemical synthesis. Chemoenzymatic approaches, which combine enzymatic and chemical steps, are particularly promising for producing complex fluorinated molecules.

Key enzymes and strategies in this area include:

Fluorinases : These are the only known enzymes capable of forming a carbon-fluorine bond, making them highly valuable for biocatalysis. nih.govmuni.cz Research is focused on discovering new fluorinases and engineering existing ones to have broader substrate scopes and higher turnover rates. acs.orgmuni.cz

Cytochrome P450 Enzymes : These enzymes can be engineered to perform highly regioselective aromatic hydroxylation, which can then be chemically converted to an aryl fluoride (B91410), enabling late-stage C-H fluorination. nih.gov

Other Biocatalysts : Enzymes such as lipases and aldolases are also being explored for the synthesis of chiral organofluorine compounds. nih.gov A three-step chemoenzymatic cascade using aldolase and phenylalanine ammonia lyase has been developed for the asymmetric synthesis of chiral fluorinated amino acids from aldehyde starting materials. acs.org

This field seeks to expand the biosynthetic pathways to accept fluorinated precursors, allowing microorganisms to produce novel fluorinated compounds. nih.gov

Rational Design of Fluorinated Compounds with Tuned Biological Activities

The substitution of hydrogen with fluorine is a cornerstone strategy in modern drug design. researchgate.net The unique properties of fluorine—its small size, high electronegativity, and ability to form strong bonds with carbon—can be leveraged to fine-tune the biological activity of a molecule. researchgate.netmdpi.com this compound serves as a valuable starting point for such rationally designed compounds. nbinno.com

The introduction of fluorine can lead to:

Enhanced Metabolic Stability : The strength of the C-F bond can block metabolic oxidation at that site, increasing the drug's half-life. mdpi.comchemimpex.com

Improved Binding Affinity : Fluorine can engage in favorable interactions with protein targets, such as hydrogen bonds and dipole-dipole interactions, thereby increasing potency.

Modified Physicochemical Properties : Fluorine substitution can alter a molecule's lipophilicity and pKa, which affects its absorption, distribution, and excretion. nbinno.com

Structure-activity relationship (SAR) studies are essential in this process, systematically exploring how fluorine substitution at different positions affects a compound's biological profile. nih.goveurekaselect.com

Table 3: Effects of Fluorine Substitution in Drug Design

Property Effect of Fluorination Rationale
Metabolic Stability Often increased The high strength of the C-F bond resists enzymatic cleavage. mdpi.com
Binding Affinity Can be increased Fluorine can act as a hydrogen bond acceptor or engage in favorable electrostatic interactions.
Lipophilicity Generally increased Can improve membrane permeability and cell uptake.

| Bioavailability | Often improved | A combination of enhanced stability and modified physicochemical properties. chemimpex.com |

Exploration of New Industrial and Research Applications

While this compound is already a key intermediate, ongoing research continues to uncover new applications. chemimpex.com Its unique combination of functional groups makes it a versatile precursor for a wide range of high-value chemicals.

Emerging areas of application include:

Pharmaceuticals : Beyond its use in anti-inflammatory and analgesic drugs, it is being investigated as a precursor for novel treatments for cancer and neurological disorders. nbinno.comchemimpex.com Substituted benzaldehydes have also been designed to inhibit the sickling of erythrocytes in sickle cell disease. nih.gov

Agrochemicals : Development of new, more effective, and environmentally safer herbicides and pesticides. chemimpex.com

Materials Science : Its use in creating specialized polymers and resins with enhanced thermal stability and chemical resistance is an active area of research. chemimpex.comchemimpex.com

PET Imaging : The aldehyde functionality allows for rapid chemical reactions, making it and its derivatives suitable for incorporation of short-lived radioisotopes like Carbon-11 for use as PET tracers in medical imaging. acs.orgresearchgate.net

Fine Chemicals : It serves as a building block in the synthesis of complex molecules for the flavor, fragrance, and dye industries. chemimpex.comchemimpex.com

The growing demand in high-value sectors like pharmaceuticals and fine chemicals ensures that research into the applications of this compound will continue to expand. innospk.com

Q & A

Q. What are the standard synthetic routes for 4-fluoro-3-methylbenzaldehyde, and how do reaction conditions influence yield?

The compound is typically synthesized via oxidation of 4-fluoro-3-methylbenzyl alcohol using oxidizing agents like pyridinium chlorochromate (PCC) or via Friedel-Crafts acylation with appropriate substrates. Reaction conditions (e.g., temperature, solvent polarity, and catalyst choice) critically affect yield. For example, anhydrous conditions are essential to avoid side reactions when using Lewis acid catalysts like AlCl₃ .

Q. What purification methods are recommended for isolating this compound from reaction mixtures?

Distillation under reduced pressure (boiling point ~208°C) is commonly employed due to its volatility. Chromatographic methods (e.g., flash chromatography with hexane/ethyl acetate gradients) are used for higher purity, especially when byproducts like halogenated intermediates are present .

Q. How is the structure of this compound confirmed experimentally?

Key techniques include:

  • NMR : 1H^1H NMR shows characteristic aldehyde proton resonance at δ ~10.0 ppm and splitting patterns from fluorine coupling. 19F^{19}F NMR confirms fluorine substitution at the meta position .
  • IR Spectroscopy : A strong absorption band at ~1700 cm1^{-1} corresponds to the aldehyde carbonyl group .

Advanced Research Questions

Q. How does the electron-withdrawing fluorine atom influence the reactivity of the aldehyde group in nucleophilic addition reactions?

The fluorine atom at the meta position decreases electron density on the aromatic ring, enhancing the electrophilicity of the aldehyde group. This promotes nucleophilic attacks (e.g., Grignard reactions or condensations) but may also increase susceptibility to oxidation. Computational studies suggest a synergistic effect between the fluorine and methyl groups, modulating steric and electronic effects .

Q. How can researchers resolve contradictions in reported reaction outcomes (e.g., unexpected byproducts or low yields)?

Contradictions often arise from differences in reaction conditions. For instance:

  • Solvent Effects : Polar aprotic solvents (e.g., DMF) may stabilize intermediates but accelerate aldehyde oxidation.
  • Catalyst Purity : Trace moisture in AlCl₃ can hydrolyze the aldehyde to carboxylic acid.
    Systematic optimization using Design of Experiments (DoE) is recommended to identify critical variables .

Q. What strategies improve regioselectivity in electrophilic aromatic substitution reactions involving this compound?

The methyl group directs electrophiles to the ortho/para positions, while fluorine (a meta-director) creates competing regiochemical outcomes. Steric hindrance from the methyl group often favors para substitution. Computational modeling (e.g., DFT) can predict dominant pathways by analyzing transition-state energies .

Q. How can synthetic pathways be optimized for scalability without compromising purity?

  • Continuous Flow Reactors : Minimize side reactions through precise temperature and residence time control .
  • In-line Analytics : Use FTIR or Raman spectroscopy to monitor aldehyde formation in real time .

Q. What analytical methods validate the stability of this compound under varying storage conditions?

  • HPLC : Track degradation products (e.g., oxidized carboxylic acids).
  • Accelerated Stability Testing : Expose the compound to heat (40–60°C) and humidity to simulate long-term storage. Data shows decomposition rates increase significantly above 25°C, necessitating inert atmosphere storage .

Q. How do steric and electronic effects impact cross-coupling reactions (e.g., Suzuki-Miyaura) with this compound?

The methyl group introduces steric hindrance, slowing transmetalation steps in cross-couplings. Electron-deficient palladium catalysts (e.g., Pd(PPh₃)₂Cl₂) improve efficiency by stabilizing electron-poor intermediates. Yields drop below 60% without optimized ligand systems .

Methodological Considerations

Q. What computational tools are used to predict the reactivity of this compound in novel reactions?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model frontier molecular orbitals to predict sites for electrophilic/nucleophilic attacks. Software like Gaussian or ORCA is employed to analyze charge distribution and substituent effects .

Q. How are kinetic studies designed to probe reaction mechanisms involving this compound?

  • Stopped-Flow Spectroscopy : Capture rapid intermediates in oxidation reactions.
  • Isotopic Labeling : Use 18O^{18}O-labeled water to trace hydrolysis pathways of the aldehyde group .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.